

# Technical Guide: Aqueous Solubility of 1,2-Phenylenediamine Dihydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,2-Phenylenediamine  
dihydrochloride

Cat. No.: B147417

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**1,2-Phenylenediamine dihydrochloride**, also known as o-phenylenediamine dihydrochloride (OPD), is a salt of the aromatic amine 1,2-phenylenediamine. It is a versatile chemical intermediate and is widely utilized in various analytical and synthetic applications. A critical parameter for its effective use, particularly in aqueous systems, is its solubility. This technical guide provides a comprehensive overview of the aqueous solubility of **1,2-Phenylenediamine dihydrochloride**, including available quantitative data, a detailed experimental protocol for its determination, and a visualization of its application in a common laboratory workflow.

## Physicochemical Properties

A summary of the key physicochemical properties of **1,2-Phenylenediamine dihydrochloride** is presented in the table below.

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> ·2HCl	[1]
Molecular Weight	181.06 g/mol	[2]
Appearance	Brownish-yellow crystals	[3]
Melting Point	258 °C (decomposes)	[2]

## Aqueous Solubility Data

The solubility of **1,2-Phenylenediamine dihydrochloride** in water is generally described as "slightly soluble".[2][3] More specific quantitative data from peer-reviewed literature is scarce. However, information from product datasheets for its application in Enzyme-Linked Immunosorbent Assay (ELISA) provides some practical solubility information.

Solvent	Temperature	Solubility	Notes	Reference
Water	Not Specified	Slightly soluble	General observation.	[2][3]
Water	Room Temperature	One 10 mg tablet in 10 mL	Results in a 1 mg/mL solution with a pH of 5.0.	[4]
Water	Room Temperature	One 5 mg tablet in 10 mL	Results in a 0.5 mg/mL solution with a pH of 5.0.	[5]
0.05 M Phosphate-Citrate Buffer (pH 5.0)	Room Temperature	0.4 mg/mL	A 10 mg tablet dissolved in 25 mL of buffer.	[4]
0.05 M Phosphate-Citrate Buffer (pH 5.0)	Room Temperature	0.4 mg/mL	A 5 mg tablet dissolved in 12.5 mL of buffer.	[5]

It is important to distinguish the solubility of the dihydrochloride salt from its free base, o-phenylenediamine. The free base has a reported solubility of 0.4 g/100 mL in water at 35°C.[6] The dihydrochloride salt is expected to have a different solubility profile due to its ionic nature.

## Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] The following protocol is adapted for the determination of **1,2-Phenylenediamine dihydrochloride** solubility in water.

### 4.1. Materials

- **1,2-Phenylenediamine dihydrochloride** (analytical grade)
- Distilled or deionized water
- Glass vials or flasks with screw caps
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes
- pH meter

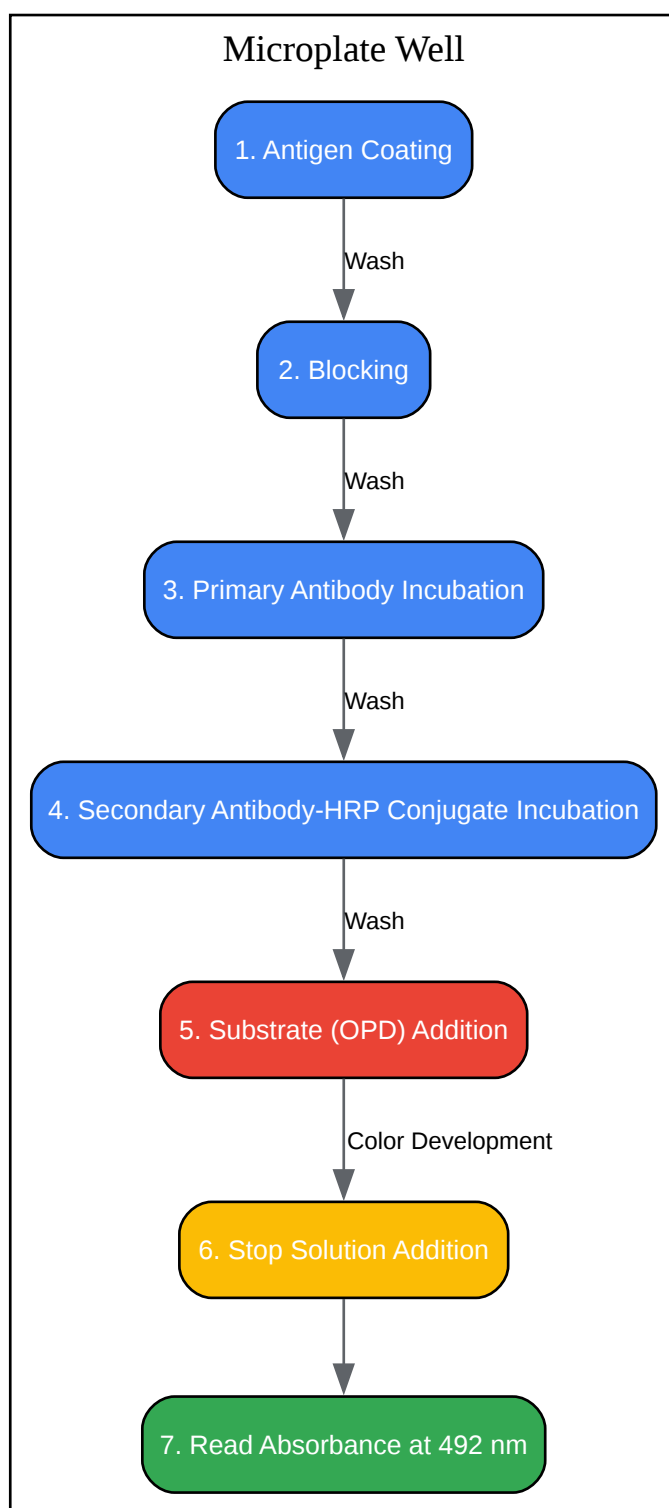
### 4.2. Procedure

- Preparation of Saturated Solution:
  - Add an excess amount of **1,2-Phenylenediamine dihydrochloride** to a glass vial. The excess solid should be clearly visible.

- Add a known volume of water (e.g., 10 mL) to the vial.
- Securely cap the vial to prevent evaporation.
- Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation:
  - After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.
  - Alternatively, centrifuge the suspension at a high speed to pellet the undissolved solid.
- Sample Analysis:
  - Carefully withdraw an aliquot of the clear supernatant.
  - Dilute the aliquot with water to a concentration that falls within the linear range of the analytical method.
  - Determine the concentration of the dissolved **1,2-Phenylenediamine dihydrochloride** using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
- Data Analysis:
  - Calculate the solubility of **1,2-Phenylenediamine dihydrochloride** in g/L or mol/L using the measured concentration and the dilution factor.

## Visualization of Application: Indirect ELISA Workflow

**1,2-Phenylenediamine dihydrochloride** is a common chromogenic substrate for horseradish peroxidase (HRP) in ELISA.<sup>[4][5][10]</sup> The following diagram illustrates the workflow of an indirect ELISA where OPD is used for signal detection.



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Indirect ELISA Workflow using OPD Substrate

## Conclusion

While precise quantitative data on the aqueous solubility of **1,2-Phenylenediamine dihydrochloride** is not readily available in the public domain, its practical application in ELISA demonstrates its sufficient solubility for use as a chromogenic substrate. For researchers requiring exact solubility values for applications such as formulation development, the provided experimental protocol based on the shake-flask method offers a reliable approach for its determination. The visualization of its role in the ELISA workflow highlights one of its key applications in biochemical research.

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